molecular formula C18H24N2O3 B1326800 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid CAS No. 1142214-83-2

2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid

Cat. No. B1326800
CAS RN: 1142214-83-2
M. Wt: 316.4 g/mol
InChI Key: HCMIPXKMTIFCNX-UHFFFAOYSA-N
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Description

The compound "2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid" is a complex organic molecule that likely features a cyclopropane core with a piperazine ring and a phenyl group as substituents. The presence of multiple functional groups such as carbonyl and carboxylic acid suggests that it may have interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related piperazine-containing compounds has been explored through Dieckmann cyclization, which involves the closure of a methylene group adjacent to a nitrogen onto a carbonyl group . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions. Additionally, the synthesis of chiral piperazineacetic acid esters from serine and dimethyl-D-malate has been described, which could provide insights into asymmetric synthesis approaches for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction. For instance, the crystal structure of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid has been determined, revealing the arrangement of carboxylic acid groups and their interactions . This information could be useful in predicting the crystal structure and molecular conformation of the compound of interest, especially considering the presence of a cyclopropane ring and a phenyl group.

Chemical Reactions Analysis

The compound's functional groups suggest that it may undergo various chemical reactions. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the carboxylic acid moiety might participate in esterification or amidation reactions. The piperazine ring could also engage in reactions typical for secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of a cyclopropane ring could impart strain and reactivity, while the piperazine and phenyl groups could affect the compound's polarity, solubility, and potential for forming inclusion complexes, as observed in related compounds . The carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding, which could be relevant for its solubility and melting point .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Antimicrobial Applications : Piperazine and its analogues have demonstrated potential in combating various bacterial and fungal infections. Their role in addressing drug-resistant strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, showcases the compound's significance in developing new antimicrobial agents. The versatility of piperazine as a scaffold for medicinal chemistry highlights its applicability in designing safer, selective, and cost-effective treatments for infectious diseases (Girase et al., 2020).

Pharmacological Diversity : The broad pharmacological potential of piperazine derivatives is evident in their application across a spectrum of therapeutic areas. These compounds have been identified in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging applications. This diversity underscores the adaptability of piperazine derivatives in contributing to various facets of drug discovery and development, facilitating the exploration of novel treatment avenues (Rathi et al., 2016).

Anticarcinogenic Properties : The exploration of organotin(IV) complexes, which include piperazine as a component, in anticancer research signifies the compound's relevance in cancer therapy. These studies provide a foundation for understanding how modifications at the molecular level can influence anticarcinogenic activity, offering insights into the design of more effective cancer treatments (Ali et al., 2018).

properties

IUPAC Name

2,2-dimethyl-3-[4-(4-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-4-6-13(7-5-12)19-8-10-20(11-9-19)16(21)14-15(17(22)23)18(14,2)3/h4-7,14-15H,8-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIPXKMTIFCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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